molecular formula C9H8FNO B1421277 3-Ethoxy-2-fluorobenzonitrile CAS No. 1033202-20-8

3-Ethoxy-2-fluorobenzonitrile

Cat. No.: B1421277
CAS No.: 1033202-20-8
M. Wt: 165.16 g/mol
InChI Key: NRUNOKNBZYDSTD-UHFFFAOYSA-N
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Description

3-Ethoxy-2-fluorobenzonitrile is an organic compound with the molecular formula C9H8FNO It consists of a benzene ring substituted with an ethoxy group (C2H5O) and a fluorine atom, along with a nitrile group (CN)

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethoxy-2-fluorobenzonitrile typically involves the introduction of the ethoxy and fluorine substituents onto a benzonitrile core. One common method is the nucleophilic aromatic substitution reaction, where a suitable fluorobenzonitrile precursor is reacted with an ethoxide ion under controlled conditions. The reaction is usually carried out in an aprotic solvent such as dimethyl sulfoxide or dimethylformamide at elevated temperatures to facilitate the substitution process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nucleophilic substitution reactions using automated reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reactant concentrations, are optimized to achieve maximum efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 3-Ethoxy-2-fluorobenzonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The ethoxy and fluorine groups can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The nitrile group can be reduced to an amine or oxidized to a carboxylic acid under appropriate conditions.

    Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura coupling to form more complex aromatic compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium ethoxide or potassium tert-butoxide in aprotic solvents.

    Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Coupling Reactions: Palladium catalysts with boronic acids or organostannanes.

Major Products:

    Substitution Products: Depending on the substituents introduced, various substituted benzonitriles can be obtained.

    Reduction Products: Amines or primary amides.

    Oxidation Products: Carboxylic acids or esters.

    Coupling Products: Biaryl compounds or other complex aromatic structures.

Scientific Research Applications

3-Ethoxy-2-fluorobenzonitrile has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Explored for its potential as a pharmacophore in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Ethoxy-2-fluorobenzonitrile depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways involved would depend on the context of its use in research or therapeutic applications.

Comparison with Similar Compounds

    3-Ethoxybenzonitrile: Lacks the fluorine substituent, which may affect its reactivity and interactions.

    2-Fluorobenzonitrile: Lacks the ethoxy group, leading to different chemical and physical properties.

    3-Methoxy-2-fluorobenzonitrile: Similar structure but with a methoxy group instead of an ethoxy group, which can influence its reactivity and applications.

Uniqueness: 3-Ethoxy-2-fluorobenzonitrile is unique due to the presence of both ethoxy and fluorine substituents on the benzonitrile core. This combination of functional groups imparts distinct chemical properties, making it valuable for specific synthetic and research applications.

Properties

IUPAC Name

3-ethoxy-2-fluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FNO/c1-2-12-8-5-3-4-7(6-11)9(8)10/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRUNOKNBZYDSTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30674435
Record name 3-Ethoxy-2-fluorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30674435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1033202-20-8
Record name 3-Ethoxy-2-fluorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30674435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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